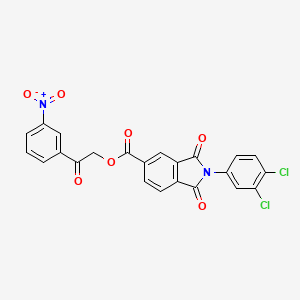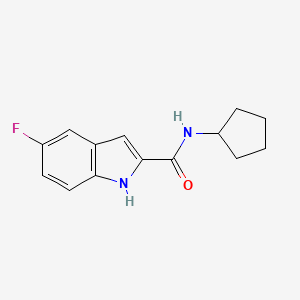![molecular formula C12H11N5O B15154296 7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and efficiency of the synthesis process .
化学反应分析
Types of Reactions: 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. Additionally, the compound’s ability to intercalate with DNA can lead to the disruption of DNA replication and transcription processes .
相似化合物的比较
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazolopyrimidine derivative with similar structural features.
7-Methyl-5-(pyridin-4-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: A closely related compound with a single methyl group.
Comparison: 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is unique due to the presence of two methyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. The additional methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
属性
分子式 |
C12H11N5O |
|---|---|
分子量 |
241.25 g/mol |
IUPAC 名称 |
7,8-dimethyl-5-pyridin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-3-5-13-6-4-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18) |
InChI 键 |
WKSZJSBUYDPUEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N2C1=NNC2=O)C3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)



![4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154283.png)
![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)


